The compound falls under the category of cyclopropanecarboxylic acids and is classified as an aromatic carboxylic acid due to the presence of the thiophene ring, which contributes to its aromatic properties. Its structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic organic chemistry.
The synthesis of 1-(thiophen-2-yl)cyclopropanecarboxylic acid can be achieved through several methods, primarily involving carbene chemistry. A notable approach includes the use of ethyl diazoacetate in a one-pot reaction with 2-thiophenecarboxaldehyde.
The molecular structure of 1-(thiophen-2-yl)cyclopropanecarboxylic acid features:
The compound's geometry can be analyzed using computational methods or X-ray crystallography for precise bond angles and lengths, confirming its structural integrity .
1-(Thiophen-2-yl)cyclopropanecarboxylic acid can participate in various chemical reactions:
Reactions typically require specific conditions such as elevated temperatures or the presence of catalysts to enhance yields and selectivity .
The mechanism of action for reactions involving 1-(thiophen-2-yl)cyclopropanecarboxylic acid often revolves around its ability to act as an electrophile due to the strain in the cyclopropane ring. This strain makes the carbon atoms more susceptible to nucleophilic attack.
These mechanisms are crucial for understanding how this compound can be utilized in synthetic pathways for more complex molecules .
1-(Thiophen-2-yl)cyclopropanecarboxylic acid exhibits several notable physical and chemical properties:
The compound is characterized by moderate acidity due to its carboxylic acid group, allowing it to participate in acid-base reactions effectively .
The applications of 1-(thiophen-2-yl)cyclopropanecarboxylic acid span various fields:
This compound exemplifies the utility of cyclopropanes in modern organic chemistry, particularly in drug development and materials engineering .
The cyclopropane moiety in 1-(thiophen-2-yl)cyclopropanecarboxylic acid (CAS# 162959-94-6, C₈H₈O₂S, MW 168.21 g/mol) imposes significant steric and electronic constraints due to its inherent ring strain. With C–C–C bond angles constrained to ≈60° (vs. the ideal 109.5° for sp³ carbons), the ring exhibits Baeyer strain, elevating the molecule’s potential energy by ≈27 kcal/mol compared to unstrained analogues. This strain manifests in:
Table 1: Structural and Electronic Parameters of Cyclopropane Derivatives
| Compound | Bond Angle (°) | Bond Length (Å) | Ring Strain (kcal/mol) | Dipole Moment (Debye) | |
|---|---|---|---|---|---|
| 1-(Thiophen-2-yl)cyclopropanecarboxylic acid | 59.8 | 1.512 | 27.1 | 4.2 | |
| 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropanecarboxylic acid | 60.2 | 1.519 | 26.3 | 3.9 | [3] |
| (1R,2R)-2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid | 59.9 | 1.510 | 27.0 | 4.1 | [8] |
The thiophen-2-yl group is a π-excessive heteroaromatic system, contributing to the molecule’s electronic profile via:
The carboxylic acid group (pKₐ ≈ 4.2) exhibits enhanced acidity compared to aliphatic carboxylic acids (pKₐ ≈ 4.8) due to:
The molecular representation adheres to strict conventions:
Table 2: Nomenclature and Structural Representations of Analogues
| Compound | IUPAC Name | SMILES | Canonical SMILES | |
|---|---|---|---|---|
| 1-(Thiophen-2-yl)cyclopropanecarboxylic acid | 1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid | O=C(C1(C2=CC=CS2)CC1)O | C1CC1(C2=CC=CS2)C(=O)O | [1] |
| 2,2-Dimethyl derivative | 2,2-dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | O=C(C1(C2=CC=CS2)C(C)(C)C1)O | CC1(C)CC1(C(=O)O)C1=CC=CS1 | [3] |
| (1S,2S)-2-(5-Bromothiophen-2-yl) derivative | (1S,2S)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid | O=C([C@@H]1C@@HC1)O | OC(=O)[C@H]1C[C@@H]1C1=CC=C(Br)S1 | [9] |
The SMILES encoding efficiently captures stereochemistry (e.g., "@" symbols in [9]), while IUPAC prioritizes unambiguous functional group hierarchy.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: